4-[(Trimethylsilyl)ethynyl]benzoic acid
Description
4-[(Trimethylsilyl)ethynyl]benzoic acid is a benzoic acid derivative featuring a trimethylsilyl (TMS)-protected ethynyl group at the para position. This compound is widely used in organic synthesis, particularly as a building block for Sonogashira coupling reactions and as a precursor for polymers and bioactive molecules . The TMS group stabilizes the alkyne moiety, preventing undesired side reactions during synthesis while enabling controlled deprotection for subsequent functionalization . Its applications span pharmaceuticals, materials science, and coordination chemistry due to its unique electronic and steric properties.
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFYYXWHDBOLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545387 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16116-80-6 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
4-[(Trimethylsilyl)ethynyl]benzoic acid can be synthesized through various methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium (II) acetate under an argon atmosphere . Another method involves the Sonogashira coupling reaction between 4-bromobenzaldehyde and trimethylsilylacetylene . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-[(Trimethylsilyl)ethynyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts, triphenylphosphine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-[(Trimethylsilyl)ethynyl]benzoic acid plays an essential role as a reagent in organic synthesis due to its ability to form strong bonds and its high solubility in organic solvents. It is commonly used to introduce alkynyl functional groups into organic compounds, facilitating the synthesis of complex molecular architectures.
Key Reactions
- Sonogashira Coupling : This compound can be utilized in Sonogashira coupling reactions to synthesize various aryl-alkyne derivatives, which are valuable in the development of pharmaceuticals and advanced materials .
- Synthesis of Dendritic Polymers : It serves as a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s, which have applications in drug delivery systems and nanotechnology .
Materials Science
In materials science, this compound is used to create novel materials with specific properties.
Liquid Crystals
The compound has been investigated for its potential use in liquid crystal applications. Its derivatives exhibit mesomorphic properties that can be harnessed in display technologies and sensors . The ability of this compound to form smectic phases makes it suitable for developing advanced liquid crystal displays (LCDs).
Photovoltaics
Research indicates that derivatives of this compound can be incorporated into the design of dye-sensitized solar cells (DSSCs). By attaching zinc porphyrins to cyclic aromatic hydrocarbons, these compounds can act as effective photo-sensitizers, enhancing the efficiency of solar energy conversion .
Biological Studies
In biological research, this compound has been employed as a fluorescent probe. Its ability to undergo various reactions allows it to be utilized in studying biological processes at the molecular level.
Fluorescent Probes
The compound's fluorescence properties make it suitable for tracking biological interactions and cellular processes. It can be used to label biomolecules, enabling researchers to visualize and understand complex biological systems .
Case Study 1: Photopharmacology
A study explored the use of this compound derivatives as potential antimicrobial agents. The research focused on their structure-activity relationship (SAR) and demonstrated that certain derivatives exhibited significant antibacterial activity against Escherichia coli dihydrofolate reductase (eDHFR) . This highlights the compound's potential in developing new antimicrobial therapies.
Case Study 2: Synthesis of Functional Materials
Another research project detailed the synthesis of novel terminal trimethylsilylacetylene benzoate derivatives using Friedel-Craft's acylation reaction. The resulting compounds were characterized by spectroscopic techniques and showed promising properties for applications in materials science .
Mechanism of Action
The mechanism of action of 4-[(Trimethylsilyl)ethynyl]benzoic acid involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones . The specific molecular targets and pathways depend on the context in which the compound is used, such as in organic synthesis or drug development.
Comparison with Similar Compounds
Key Differences :
- Structure : Lacks the TMS group, leaving the ethynyl group unprotected.
- Reactivity : The unprotected ethynyl group in 4-ethynylbenzoic acid is highly reactive, making it prone to oxidation or polymerization. In contrast, the TMS group in 4-[(Trimethylsilyl)ethynyl]benzoic acid stabilizes the alkyne, enabling safer handling and selective deprotection .
- Applications : 4-Ethynylbenzoic acid is less commonly used in multistep syntheses due to instability, whereas the TMS-protected variant is preferred for controlled coupling reactions .
4-(Triisopropylsilyl)ethynyl Benzoic Acid Derivatives
Examples :
- 4-Methylthio-2,6-bis((triisopropylsilyl)ethynyl)benzoic acid (11r)
- Synthesis : Prepared via ruthenium-catalyzed alkynylation, yielding 53% .
- Properties : The bulkier triisopropylsilyl (TIPS) group enhances steric hindrance, reducing reaction yields compared to TMS-protected analogs. For instance, TMS derivatives achieve yields up to 85% under similar conditions .
- Applications : TIPS derivatives are favored in materials science for extended conjugation systems, whereas TMS analogs are more versatile in pharmaceutical intermediates .
4-Hydroxybenzoic Acid Derivatives with Silyl Groups
Example : 4-Hydroxybenzoic acid, 2TMS derivative
- Structure : Contains two TMS groups protecting hydroxyl and carboxylic acid moieties.
- Reactivity : The TMS groups prevent hydrogen bonding, increasing lipophilicity and volatility for gas chromatography applications. This contrasts with this compound, where the TMS group serves as a transient protective group for alkynes .
TAC-101 (4-[3,5-Bis(trimethylsilyl)benzamido]benzoic acid)
- Structure : Features bis-TMS groups on the benzamide moiety.
- Biological Activity: The TMS groups enhance binding affinity to retinoic acid receptors (RARs), demonstrating apoptosis-inducing effects in cancer cells. This highlights the role of silyl groups in modulating pharmacokinetic properties, a strategy less explored in ethynyl-TMS benzoic acids .
Research Findings and Implications
- Synthetic Efficiency: The TMS group in this compound simplifies Sonogashira couplings, achieving higher yields (85%) compared to TIPS analogs (37–53%) .
- Stability vs. Reactivity : TMS protection balances stability and reactivity, whereas unprotected ethynyl derivatives require stringent handling .
Biological Activity
4-[(Trimethylsilyl)ethynyl]benzoic acid (CAS No. 16116-80-6) is a derivative of benzoic acid characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is known for its stability and reactivity, particularly in organic synthesis. Its structure can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's ability to inhibit various bacterial strains, suggesting its potential as a natural antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined through agar dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that this compound could serve as a lead compound in developing new antimicrobial therapies.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 450 |
This data suggests that this compound may be effective in managing inflammatory diseases.
Case Study 1: Cancer Cell Line Studies
In a study examining the effects of various benzoic acid derivatives on cancer cell lines, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 10 µM after 48 hours of treatment, indicating significant cytotoxicity.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that treatment with this compound led to a reduction in oxidative stress markers and improved neuronal survival rates in vitro.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure-activity relationship (SAR). Modifications to the trimethylsilyl group and the ethynyl linkage have been shown to affect its binding affinity to biological targets.
| Modification | Activity Change |
|---|---|
| Increased silyl size | Enhanced potency |
| Altered ethynyl length | Reduced activity |
Q & A
Q. What are the common synthetic routes for preparing 4-[(Trimethylsilyl)ethynyl]benzoic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves Sonogashira coupling between 4-iodobenzoic acid and trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst in an inert solvent like THF or DMF. Key parameters include:
- Catalyst loading : 1–5 mol% Pd to balance cost and efficiency.
- Temperature : 60–80°C for 12–24 hours to ensure complete coupling.
- Protecting groups : Carboxylic acid groups may require protection (e.g., methyl esters) to prevent side reactions.
- Monitoring : TLC or HPLC to track reaction progress .
Post-synthesis, acidic hydrolysis regenerates the benzoic acid moiety. Yield optimization involves solvent purity, degassing to prevent catalyst poisoning, and stoichiometric control of trimethylsilylacetylene.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : The trimethylsilyl (TMS) group shows a singlet at ~0.2 ppm (¹H) and 0–5 ppm (¹³C). The ethynyl proton is absent due to TMS protection, but the benzoic acid proton appears as a broad peak at ~12 ppm (¹H).
- IR spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C≡C stretch (~2100 cm⁻¹).
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular ion peaks (M+H⁺ or M−H⁻) and fragmentation patterns.
- Elemental analysis : Validate C, H, and Si content to ensure purity .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks, as fine powders may become airborne.
- Storage : Keep in a cool, dry place under inert gas (e.g., argon) to prevent moisture-induced degradation.
- Waste disposal : Neutralize acidic residues before disposal and follow institutional guidelines for silicon-containing waste .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electron density distribution : Identify nucleophilic/electrophilic sites on the benzoic acid core.
- Transition states : Simulate Pd-catalyzed coupling mechanisms to predict regioselectivity.
- Solvent effects : Use polarizable continuum models (PCM) to assess solvent interactions.
Software like Gaussian or ORCA paired with crystallographic data (e.g., CCDC entries) validates computational predictions .
Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in the functionalization of this compound?
- Controlled experiments : Systematically vary reaction parameters (e.g., catalyst, solvent) to isolate variables.
- In-situ monitoring : Use techniques like in-situ IR or Raman spectroscopy to detect transient intermediates.
- Isotopic labeling : Introduce ¹³C or ²H labels to trace reaction pathways and validate mechanistic hypotheses.
- Collaborative validation : Cross-reference data with independent labs to rule out instrumentation bias .
Q. How does the trimethylsilyl ethynyl group influence the photophysical properties of benzoic acid derivatives, and how can these effects be quantified?
- Electron-withdrawing effects : The TMS-ethynyl group enhances conjugation, red-shifting UV-Vis absorption peaks. Measure λₘₐₓ shifts in solvents of varying polarity.
- Fluorescence quenching : Use time-resolved fluorescence spectroscopy to assess quenching efficiency caused by heavy-atom effects from silicon.
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen evaluates decomposition thresholds influenced by the TMS group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
